trans-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

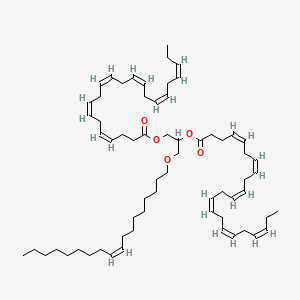

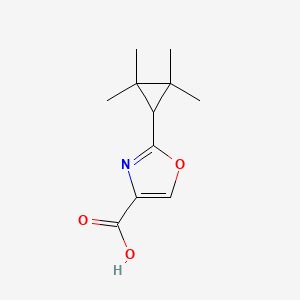

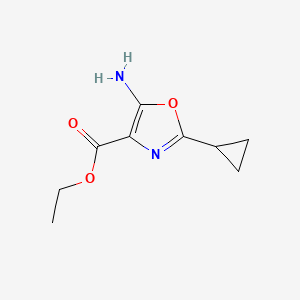

“trans-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2059966-80-0 . It has a molecular weight of 341.25 . It is also known by its IUPAC name, tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-12(17)13(18)10-5-4-6-11(16)9-10/h4-6,9,12-13H,7-8,17H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Enantioselective nitrile anion cyclization has been utilized for the efficient synthesis of N-tert-butyl disubstituted pyrrolidines. This approach was demonstrated in the synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid with high yield and enantiomeric excess. The process involves catalytic asymmetric reduction, t-butylamine displacement, conjugate addition of secondary amine to acrylonitrile, and a nitrile anion 5-exo-tet cyclization which forms the pyrrolidine ring. This method exhibits high efficiency and purity in the final product, indicating its potential for synthesizing complex organic molecules, including those related to trans-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate (Chung et al., 2005).

Conformational Analysis

The conformation of the pyrrolidine ring in proline and its derivatives, such as this compound, is significantly influenced by substituents. Sterically demanding tert-butyl groups introduced at specific positions can result in different puckering effects on the pyrrolidine ring. This aspect is crucial for understanding the structure-activity relationship and optimizing the biological activity of related compounds (Koskinen et al., 2005).

Potential Antithrombin Activity

Enantiomerically pure pyrrolidine derivatives, which are structurally related to this compound, have been synthesized with potential antithrombin activity. The synthesis process achieved high enantiomeric excess, and the resulting compounds were subjected to comprehensive molecular docking studies, indicating their potential as thrombin inhibitors (Ayan et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-12(13(17)9-18)10-5-4-6-11(16)7-10/h4-7,12-13H,8-9,17H2,1-3H3/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXOGHBMEBEJGF-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

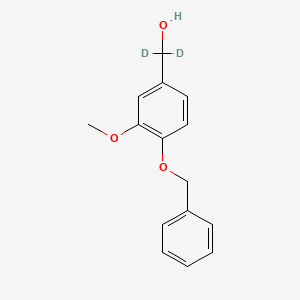

![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)

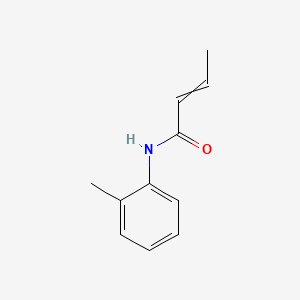

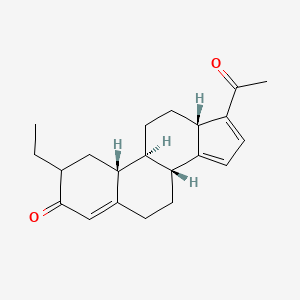

![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)